1-(4-nitrobenzyl)pyridin-2(1H)-imine

Catalog No.
S11896698
CAS No.
M.F
C12H11N3O2
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-nitrobenzyl)pyridin-2(1H)-imine

Product Name

1-(4-nitrobenzyl)pyridin-2(1H)-imine

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-2-imine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c13-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)15(16)17/h1-8,13H,9H2

InChI Key

IHBMFEJMJUQGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]

1-(4-Nitrobenzyl)pyridin-2(1H)-imine is an organic compound characterized by a pyridine ring substituted with a 4-nitrobenzyl group. Its chemical structure can be represented as C12_{12}H10_{10}N2_{2}O2_{2}, featuring a nitro group that significantly influences its chemical properties and biological activities. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis, where it serves as a building block for more complex molecules.

1-(4-Nitrobenzyl)pyridin-2(1H)-imine can undergo various chemical transformations:

  • Oxidation: The nitro group can be reduced to an amino group, which is a common reaction for nitro compounds. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form derivatives, including the corresponding amine.
  • Substitution: The nitro group may be substituted with other functional groups depending on the desired product. Various nucleophiles can participate in these substitution reactions under suitable conditions.

The biological activity of 1-(4-nitrobenzyl)pyridin-2(1H)-imine has been explored in various studies. The compound exhibits potential as an enzyme inhibitor and may interact with specific protein targets, making it relevant in pharmacological research. Its unique structural features, particularly the nitrobenzyl moiety, contribute to its distinct biological profile, which is valuable in drug discovery and development .

The synthesis of 1-(4-nitrobenzyl)pyridin-2(1H)-imine typically involves:

  • Reaction of 4-Nitrobenzyl Chloride with Pyridine-2-Imine: This reaction is conducted in the presence of a base, facilitating the formation of the imine product.
  • Formation of Hydrobromide Salt: The resulting compound can be treated with hydrobromic acid to produce the hydrobromide salt, enhancing its solubility and stability for further applications.

Industrial synthesis may follow similar routes but optimized for larger-scale production, focusing on yield and purity while considering environmental impacts.

1-(4-Nitrobenzyl)pyridin-2(1H)-imine finds applications across several fields:

  • Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions, which are crucial for understanding biochemical pathways.
  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals, leveraging its unique chemical properties .

Research into the interaction of 1-(4-nitrobenzyl)pyridin-2(1H)-imine with biological targets has shown promising results. Studies have indicated that this compound may inhibit specific enzymes or proteins involved in disease processes. Understanding these interactions helps elucidate its potential therapeutic applications and guides further modifications to enhance efficacy and selectivity .

Several compounds share structural similarities with 1-(4-nitrobenzyl)pyridin-2(1H)-imine. Here are some notable examples:

Compound NameStructure Description
1-(4-Aminobenzyl)pyridin-2(1H)-imineContains an amino group instead of a nitro group
1-(4-Methylbenzyl)pyridin-2(1H)-imineFeatures a methyl group at the para position
1-(4-Chlorobenzyl)pyridin-2(1H)-imineContains a chlorine substituent on the benzyl ring

Uniqueness

The uniqueness of 1-(4-nitrobenzyl)pyridin-2(1H)-imine lies primarily in the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This characteristic enhances its utility in various research applications, making it a valuable candidate for further exploration in medicinal chemistry and synthetic organic chemistry .

Conventional Condensation Reaction Protocols

The traditional synthesis of 1-(4-nitrobenzyl)pyridin-2(1H)-imine involves the condensation of 4-nitrobenzyl chloride with pyridin-2-amine under basic conditions. This method typically employs dichloromethane (DCM) as a solvent and p-toluenesulfonic acid (p-TsOH) as a catalyst, with reflux conditions maintained for 5–8 hours to achieve imine formation. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the benzyl chloride.

A key limitation of this approach is the moderate yield (60–70%) due to competing hydrolysis of the nitrobenzyl chloride intermediate. Recent modifications include the use of molecular sieves to absorb generated HCl, shifting the equilibrium toward imine formation. For example, stoichiometric adjustments (1:1.2 molar ratio of amine to chloride) have improved yields to 78%.

ParameterTraditional ProtocolOptimized Protocol
SolventDichloromethaneSolvent-free
Catalystp-TsOHNone
Reaction Time (hours)80.5
Yield (%)60–7093

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has revolutionized imine synthesis by enabling rapid, solvent-free reactions. In one protocol, equimolar amounts of 4-nitrobenzaldehyde and pyridin-2-amine are mixed with a catalytic amount of acetic acid and irradiated at 100°C for 10 minutes. This method eliminates solvent waste and reduces reaction times from hours to minutes, achieving yields of 85–90%.

The mechanism involves accelerated imine formation due to localized superheating, which enhances molecular collisions. Comparative studies show microwave synthesis reduces energy consumption by 40% compared to conventional methods. However, scalability remains challenging due to equipment limitations in large-batch processing.

Catalyst Selection and Efficiency Comparisons (Pyridine vs. Triethylamine Systems)

Catalyst choice critically influences reaction kinetics and yield. Pyridine-based systems, such as 4-dimethylaminopyridine (DMAP), facilitate imine formation by acting as both a base and a nucleophilic catalyst. In contrast, triethylamine (TEA) solely deprotonates the amine, requiring stoichiometric amounts for optimal activity.

Experimental data reveal that DMAP (10 mol%) in DCM achieves 82% yield in 2 hours, while TEA (1.5 equivalents) under identical conditions yields 68%. The superior performance of DMAP is attributed to its dual role in activating the electrophile and stabilizing the transition state.

Yield Optimization Through Reaction Stoichiometry and Temperature Modulation

Systematic optimization of stoichiometry and temperature has further enhanced yields. A study varying the amine-to-aldehyde ratio demonstrated that a 1:1.5 ratio maximizes imine formation (94% yield) by minimizing unreacted aldehyde. Temperature studies identified 60°C as optimal, balancing reaction rate and thermal decomposition risks.

Lower temperatures (25°C) result in incomplete conversion (45% yield after 12 hours), while temperatures exceeding 80°C promote nitro group reduction, generating undesired byproducts. Kinetic analysis revealed an activation energy of 72 kJ/mol, indicating a moderately temperature-sensitive process suitable for industrial-scale applications.

The formation of 1-(4-nitrobenzyl)pyridin-2(1H)-imine proceeds through a well-established nucleophilic addition mechanism that involves the attack of a primary amine on a carbonyl carbon center [8]. The initial step requires nucleophilic addition of the 4-nitrobenzylamine to the pyridine-2-carboxaldehyde, forming a tetrahedral carbinolamine intermediate [18]. This mechanism follows the classical pathway where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde component [8] [18].

The reaction proceeds through a reversible, acid-catalyzed process that begins with nucleophilic addition of the primary amine to the carbonyl group, followed by proton transfer from nitrogen to oxygen to yield a neutral amino alcohol intermediate [8]. Protonation of the carbinolamine oxygen by an acid catalyst converts the hydroxyl group into a better leaving group, and elimination-like loss of water produces an iminium ion [8] [18]. The final deprotonation from nitrogen regenerates the acid catalyst and yields the desired imine product [8].

The kinetic parameters for imine formation involving pyridine-2-amine derivatives demonstrate significant reactivity enhancements compared to simple aliphatic systems [4] [7]. The rate constant for pyridine-2-amine reaction with benzaldehyde reaches 2.1 × 10⁵ M⁻¹s⁻¹, substantially higher than primary amine-aldehyde reactions at 1.2 × 10⁴ M⁻¹s⁻¹ [4] [7]. The activation energy for 4-nitrobenzylamine with pyridine-2-carboxaldehyde systems measures 41.7 kilojoules per mole, indicating moderate energy barriers for this transformation [4] [7].

Reaction TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature (K)
Primary amine + aldehyde → imine1.2 × 10⁴42.5298
Secondary amine + aldehyde → enamine8.5 × 10³45.8298
Pyridine-2-amine + benzaldehyde → imine2.1 × 10⁵38.2298
4-Nitrobenzylamine + pyridine-2-carboxaldehyde → imine3.8 × 10⁴41.7298
Base-catalyzed imine formation6.2 × 10⁴35.9298
Acid-catalyzed imine formation4.5 × 10³48.3298

The nucleophilic character of the imine nitrogen becomes particularly important in subsequent transformations [7]. The lone-pair electrons present on the nitrogen atom serve as the origin of nucleophilic reactivity, especially when substituents provide electron-rich environments [7]. This nucleophilicity enables further cyclization reactions and heterocycle formation pathways that are essential for the synthesis of complex nitrogen-containing ring systems [7] [9].

Base-Catalyzed Cyclization Mechanisms in Heterocyclic Systems

Base-catalyzed cyclization reactions represent a fundamental approach for constructing nitrogen-containing heterocyclic frameworks from 1-(4-nitrobenzyl)pyridin-2(1H)-imine precursors [4] [9]. The cyclization mechanism typically involves intramolecular nucleophilic attack facilitated by basic conditions that enhance the nucleophilicity of nitrogen centers [9] [12]. Cesium carbonate emerges as the most effective base catalyst, providing quantitative transformation with 95% yield within 4 hours under mild reaction conditions [4].

The mechanism proceeds through initial deprotonation of the imine nitrogen by the base catalyst, generating a nucleophilic nitrogen anion that subsequently attacks an electrophilic carbon center within the same molecule [9] [12]. The resulting cyclization forms a new carbon-nitrogen bond while simultaneously creating a heterocyclic ring system [9]. The choice of base significantly influences both reaction rate and selectivity, with stronger bases generally providing faster kinetics but potentially lower selectivity due to competing side reactions [4] [12].

Cesium carbonate demonstrates superior performance compared to other base catalysts, achieving high yields with minimal side product formation [4]. Potassium carbonate provides moderate results with 78% yield over 8 hours, while sodium hydroxide gives 68% yield in 6 hours with increased side product formation [4]. The organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene shows excellent selectivity with 92% yield in 4 hours, approaching the performance of cesium carbonate [4].

Base CatalystReaction Time (h)Yield (%)SelectivitySide Products (%)
Cesium carbonate (Cs₂CO₃)495High5
Potassium carbonate (K₂CO₃)878Moderate15
Sodium hydroxide (NaOH)668Moderate25
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)492High8
Potassium tert-butoxide (tBuOK)1245Low35
Triethylamine (Et₃N)1632Low48

The cyclization process demonstrates high regioselectivity when proper base catalysts are employed [9] [12]. The intramolecular nature of the cyclization reaction favors five- and six-membered ring formation through kinetically controlled pathways [15]. The nitrogen nucleophile preferentially attacks carbon centers that provide optimal orbital overlap and minimize steric hindrance [15] [19]. Temperature control becomes critical as elevated temperatures can promote competing elimination reactions or undesired rearrangements [19] [20].

Mechanistic studies reveal that the rate-determining step involves the initial nucleophilic attack rather than subsequent proton transfers [19] [20]. The cyclization kinetics follow pseudo-first-order behavior when base concentrations exceed substrate concentrations, indicating that substrate availability limits the overall reaction rate [19]. Intermediate stabilization plays a crucial role in determining the reaction outcome, with more stable intermediates leading to higher selectivity [19] [21].

Role of Nitrobenzyl Moieties in Electrophilic Substitution Reactions

The nitrobenzyl moiety in 1-(4-nitrobenzyl)pyridin-2(1H)-imine exerts profound electronic effects on electrophilic aromatic substitution reactions through both inductive and resonance mechanisms [23] [29]. The nitro group functions as a strong electron-withdrawing group that significantly reduces electron density throughout the aromatic system [23] [32]. This deactivation occurs through resonance structures where the nitro group delocalizes positive charge onto the benzene ring, particularly at the ortho and para positions [29] [32].

The electron-withdrawing nature of the nitro group makes electrophilic substitution reactions proceed much more slowly compared to unsubstituted benzene derivatives [14] [17]. Quantitative analysis reveals that positions ortho to the nitro group show reaction rates only 0.01 times that of benzene, while para positions are even more deactivated at 0.005 times the reference rate [14] [17]. The meta position experiences moderate activation with reaction rates 0.85 times that of benzene, making it the preferred site for electrophilic attack [29] [32].

The mechanism of electrophilic aromatic substitution involving nitrobenzyl compounds follows the standard three-step pathway: electrophile generation, carbocation formation, and proton elimination [13] [36]. However, the nitro group significantly destabilizes the arenium ion intermediate through electron withdrawal, raising the activation energy for the rate-determining step [13] [17]. The resulting carbocation intermediates show reduced stability due to the inability of the nitro group to provide stabilizing resonance [13] [36].

Substitution PositionElectronic EffectReaction Rate Relative to BenzeneMajor Product Distribution (%)
Ortho to nitro groupStrongly deactivated0.0105
Meta to nitro groupModerately activated0.85075
Para to nitro groupStrongly deactivated0.0053
Benzyl carbonActivated2.40085
Pyridine N-positionHighly activated5.80092
Pyridine C-3 positionModerately activated1.20068

The benzyl carbon shows enhanced reactivity with rates 2.4 times greater than benzene due to the stabilizing effect of the adjacent aromatic system [25] [26]. This activation enables nucleophilic attack at the benzyl position, making it a preferred site for alkylation reactions [25] [26]. The pyridine nitrogen demonstrates exceptional reactivity with rates 5.8 times higher than benzene, reflecting the electron-rich nature of the nitrogen lone pair [31] [33].

Molecular orbital analysis reveals that the nitro group significantly lowers the energy of the lowest unoccupied molecular orbital, reducing the nucleophilicity of the aromatic system [23] [33]. The electron-withdrawing effect propagates through both sigma and pi bonding networks, creating a deficiency of electron density that disfavors electrophilic attack [23] [29]. Computational studies demonstrate that the nitronium ion formation becomes the rate-limiting step in nitration reactions due to the reduced nucleophilicity of the aromatic substrate [13] [14].

Solvent Effects on Reaction Kinetics and Intermediate Stabilization

Solvent selection profoundly influences the reaction kinetics and intermediate stability in transformations involving 1-(4-nitrobenzyl)pyridin-2(1H)-imine [11] [16]. Polar protic solvents demonstrate superior performance in stabilizing charged intermediates through hydrogen bonding and dipole-dipole interactions [11] [33]. Water exhibits the highest rate enhancement factor of 8.5 due to its exceptional ability to stabilize ionic intermediates through solvation [11] [37].

The dielectric constant of the solvent correlates directly with reaction rate enhancement and intermediate stabilization [11] [16]. High dielectric constant solvents such as water (dielectric constant 78.4) and dimethyl sulfoxide (dielectric constant 46.7) provide substantial stabilization of charged species formed during the reaction pathway [11] [33]. This stabilization lowers the activation energy for ionic intermediate formation and increases the overall reaction rate [16] [37].

Intermediate stability measurements reveal significant differences between polar and nonpolar solvents [16] [21]. Water provides the greatest intermediate stabilization with a free energy change of -15.2 kilojoules per mole, while toluene actually destabilizes intermediates with a positive free energy change of 2.1 kilojoules per mole [16] [21]. Acetonitrile and dimethyl sulfoxide show intermediate stabilization values of -12.4 and -14.1 kilojoules per mole, respectively [16] [33].

SolventDielectric ConstantRate Enhancement FactorIntermediate Stability (ΔG, kJ/mol)Product Selectivity (%)
Water78.48.5-15.295
Methanol32.74.2-8.788
Acetonitrile37.56.1-12.492
Dimethyl sulfoxide (DMSO)46.77.8-14.194
Dichloromethane8.92.3-3.278
Toluene2.41.02.165

The correlation between solvent polarity and reaction selectivity demonstrates the importance of proper solvent choice [16] [34]. High-polarity solvents maintain product selectivity above 90%, while nonpolar solvents like toluene show selectivity as low as 65% [16] [34]. Methanol provides a balance between rate enhancement and selectivity, making it suitable for synthetic applications where both factors are important [34] [37].

Mechanistic studies reveal that polar solvents preferentially stabilize transition states involving charge separation [16] [38]. The formation of carbinolamine intermediates benefits from solvents capable of hydrogen bonding, as these interactions stabilize the partially charged species [37] [38]. Computational modeling confirms that solvation effects can alter the relative energies of competing reaction pathways, leading to changes in product distribution [33] [38].

Cytotoxic Activity Against A-549 Lung Cancer Cell Lines

Structure-Activity Relationships in Pharmacological Target Engagement

The structure-activity relationships governing 1-(4-nitrobenzyl)pyridin-2(1H)-imine's pharmacological target engagement reveal critical molecular features that determine biological activity. The nitro group at the para position of the benzyl ring significantly enhances enzyme inhibition through electron-withdrawing effects that increase the compound's electrophilic character [6] [7]. This electronic modification facilitates stronger interactions with nucleophilic residues in target proteins.

The pyridine ring system serves as an essential pharmacophore, providing nitrogen lone pair electrons for coordination with metal centers in enzymes and offering π-π stacking interactions with aromatic amino acid residues [6] [7]. Studies of pyridine derivatives demonstrate that the presence and positions of methoxy (-OMe), hydroxyl (-OH), carbonyl (C=O), and amino (NH2) groups enhance antiproliferative activity against various cancer cell lines [6] [7]. Conversely, halogen atoms or bulky groups in the molecular structure typically exhibit lower antiproliferative activity [6] [7].

The benzyl linker between the pyridine and nitrophenyl moieties provides optimal spatial orientation for protein binding interactions. Related benzylpyridine compounds demonstrate that this structural feature allows proper positioning within enzyme active sites while maintaining sufficient flexibility for induced-fit binding mechanisms [1] [2]. The imine functionality (-C=N-) introduces additional opportunities for hydrogen bonding interactions, serving as both hydrogen bond donor and acceptor depending on the chemical environment [8].

Electron-withdrawing substituents such as the nitro group enhance the compound's binding affinity through increased electrostatic interactions with complementary charged residues in target proteins [9] [6]. The systematic analysis of pyridine derivatives reveals that trimethoxy substitution patterns significantly improve biological activity compared to dimethoxy counterparts, particularly against cholinesterase enzymes [10].

Structural FeatureEffect on ActivityMechanism
Para-nitro groupEnhanced enzyme inhibitionElectron withdrawal increases reactivity
Pyridine ringEssential for activityNitrogen coordination, π-π interactions
Benzyl linkerImproved binding affinityOptimal spatial positioning
Imine functionalityHydrogen bonding potentialDual donor/acceptor capability

Molecular Docking Studies for Binding Affinity Predictions

Molecular docking studies provide crucial insights into the predicted binding interactions and affinities of 1-(4-nitrobenzyl)pyridin-2(1H)-imine with various therapeutic targets. Computational modeling using AutoDock Vina and related platforms has demonstrated that pyridine-containing compounds typically exhibit binding energies ranging from -6.5 to -8.5 kcal/mol with multiple enzyme targets [9] [11].

Related imidazopyridine derivatives have shown binding affinities of -8.74 kcal/mol with tyrosyl-tRNA synthetase, indicating strong protein-ligand interactions [12]. The binding involves hydrogen bonding interactions with key amino acid residues and hydrophobic contacts that stabilize the ligand-protein complex [12]. Terpyridine compounds, which share structural similarities with extended pyridine systems, demonstrate exceptional binding affinities ranging from -7.0 to -8.8 kcal/mol against coronavirus protein targets [13].

The molecular docking results for nitrobenzyl-containing compounds suggest that the nitro group forms electrostatic interactions with positively charged residues, while the pyridine nitrogen coordinates with metal centers or forms hydrogen bonds with polar amino acids [11]. Binding energy calculations indicate that compounds with electron-withdrawing groups typically show enhanced binding affinities compared to unsubstituted analogs [9] [11].

Structure-based drug design approaches using molecular docking have identified key pharmacophoric features that optimize binding interactions. The spatial arrangement of the nitrobenzyl and pyridine moieties allows simultaneous engagement of multiple binding subsites within target proteins [9] [11]. Hydrophobic interactions with aromatic amino acids complement the polar interactions, resulting in synergistic binding effects that enhance overall affinity [11].

Target ClassBinding Energy Range (kcal/mol)Key Interactions
Cytochrome P450 enzymes-6.0 to -8.0Hydrophobic contacts, van der Waals
Kinase proteins-6.5 to -8.5Hydrogen bonding, electrostatic
Metabolic enzymes-7.0 to -9.0Mixed interactions, metal coordination
Receptor proteins-5.5 to -7.5π-π stacking, hydrogen bonding

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.085126602 g/mol

Monoisotopic Mass

229.085126602 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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